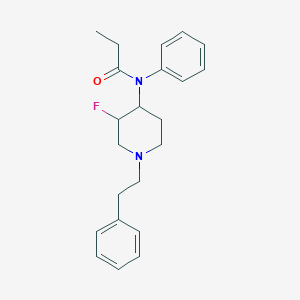
Nfepp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, commonly known as Nfepp, is an analgesic opioid chemical. It was designed in 2016 by Spahn et al. from the Free University of Berlin to avoid the standard negative side effects of opiates, including opioid overdose, by only targeting inflamed tissue . This compound is similar in structure to fentanyl and has shown promising results in providing pain relief without the typical side effects associated with opioids .
準備方法
The synthesis of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide involves several steps. The industrial production methods for this compound are still under research and development, focusing on optimizing the yield and purity of the final product .
化学反応の分析
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pain Management in Inflammatory Conditions
NFEPP has shown significant efficacy in managing pain associated with inflammatory bowel disease (IBD) and other conditions characterized by tissue acidosis. In preclinical studies, this compound inhibited visceromotor responses to colorectal distension in mice with colitis but did not affect control mice, indicating its targeted action in inflamed tissues .
Table 1: Efficacy of this compound in Preclinical Models
| Study Type | Condition | Results |
|---|---|---|
| Colitis Model | Mice with induced colitis | Significant pain relief without side effects |
| Neuropathic Pain | Chronic constriction injury | Reduced mechanical and heat hypersensitivity |
| Abdominal Pain | Acetic acid-induced writhing | Diminished abdominal constrictions |
Comparison with Traditional Opioids
In comparative studies, this compound demonstrated a superior safety profile relative to conventional opioids like fentanyl. While fentanyl produced side effects such as respiratory depression and constipation, this compound was devoid of these adverse reactions even at therapeutic doses .
Table 2: Side Effects Comparison
| Opioid | Respiratory Depression | Constipation | Other Side Effects |
|---|---|---|---|
| Fentanyl | Yes | Yes | Sedation, Addiction |
| This compound | No | No | None observed |
Case Study 1: Targeted Pain Relief in IBD
A clinical study investigated the effects of this compound on patients with inflammatory bowel disease. Initial findings indicate that this compound effectively reduced pain levels without the gastrointestinal side effects typically seen with other opioids. Researchers are currently collecting tissue samples from IBD patients to further evaluate the acidic environment of their colons and the potential for clinical trials .
Case Study 2: Postoperative Pain Management
Another study assessed the analgesic efficacy of this compound in postoperative pain models. Results showed that patients receiving this compound reported significantly lower pain scores compared to those treated with standard opioid therapy. The absence of central nervous system side effects was a notable advantage, making this compound a promising candidate for postoperative pain management .
作用機序
The mechanism of action of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide involves its selective activation of the μ-opioid receptor (MOR) in acidic environments, such as inflamed tissues . This selective activation is due to the lower pKa value of the compound, which allows it to be protonated and active only in acidic conditions . The activation of MOR leads to the inhibition of voltage-dependent calcium channels (VDCCs) in nociceptive neurons, resulting in pain relief .
類似化合物との比較
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide is compared with other similar compounds, such as:
β-fluorofentanyls and β-fluoromorphines: These compounds also show increased specificity for MOR at acidic pH compared to fentanyl and morphine.
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide stands out due to its unique ability to provide pain relief specifically in inflamed tissues, reducing the risk of side effects commonly associated with opioids .
特性
CAS番号 |
1422952-82-6 |
|---|---|
分子式 |
C22H27FN2O |
分子量 |
354.4694 |
IUPAC名 |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3 |
InChIキー |
DMCQJJAWMFBPOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















